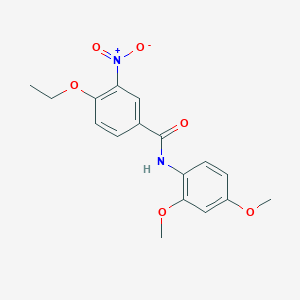![molecular formula C21H16O3 B5765518 4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B5765518.png)
4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one, also known as PTC-209, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has been shown to inhibit the activity of BMI-1, a protein that is overexpressed in many types of cancer and is associated with tumor growth and metastasis.
Mecanismo De Acción
4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one inhibits the activity of BMI-1 by binding to a specific site on the protein. BMI-1 is a member of the polycomb group (PcG) proteins, which play a role in gene regulation by modifying chromatin structure. BMI-1 is overexpressed in many types of cancer and is associated with the maintenance of cancer stem cells, which are thought to be responsible for tumor growth and metastasis. Inhibition of BMI-1 by this compound disrupts the function of cancer stem cells and reduces the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to inhibiting the activity of BMI-1, this compound has been shown to reduce the expression of several genes that are involved in cancer cell growth and proliferation. This compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is important for the elimination of damaged or abnormal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one is that it is a small molecule inhibitor that can be easily synthesized and purified. This makes it a useful tool for studying the role of BMI-1 in cancer and for developing new cancer therapies. However, one of the limitations of this compound is that it has low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one. One area of interest is the development of new formulations of this compound that can improve its solubility and bioavailability. Another area of interest is the identification of new targets for this compound, as BMI-1 is not the only protein that is overexpressed in cancer and is associated with tumor growth and metastasis. Finally, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical settings.
Métodos De Síntesis
The synthesis of 4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one has been described in several publications. One of the most commonly used methods involves the reaction of 2-hydroxybenzaldehyde with 4-phenylbutan-2-one in the presence of a base catalyst, followed by a cyclization reaction using trifluoroacetic acid. The resulting product is then purified using column chromatography to obtain this compound in high purity.
Aplicaciones Científicas De Investigación
4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one has been extensively studied for its potential use in cancer treatment. Several studies have shown that this compound can inhibit the activity of BMI-1, a protein that is overexpressed in many types of cancer and is associated with tumor growth and metastasis. Inhibition of BMI-1 by this compound has been shown to reduce the growth and proliferation of cancer cells, induce apoptosis, and increase the sensitivity of cancer cells to chemotherapy.
Propiedades
IUPAC Name |
4-phenyl-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O3/c22-21-11-15(13-6-2-1-3-7-13)17-10-16-14-8-4-5-9-18(14)23-19(16)12-20(17)24-21/h1-3,6-7,10-12H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYFGAXQBMEVOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)C=C4C(=C3)C(=CC(=O)O4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4-fluorophenyl)acryloyl]indoline](/img/structure/B5765442.png)
![1-{[(4-methylphenyl)sulfonyl]amino}cyclohexanecarboxylic acid](/img/structure/B5765448.png)
![2-{[3-(4-morpholinyl)-3-oxopropyl]thio}-1,3-benzothiazole](/img/structure/B5765455.png)

![N'-[(cyclohexylacetyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5765468.png)
![4-chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5765473.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-4,6-dimethylnicotinonitrile](/img/structure/B5765486.png)


![1-{3-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5765493.png)
![ethyl 4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5765504.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethyl-N-isopropylurea](/img/structure/B5765510.png)

![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5765531.png)